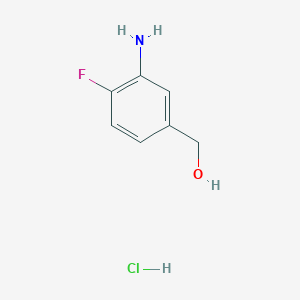

(3-Amino-4-fluorophenyl)methanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Amino-4-fluorophenyl)methanol hydrochloride” is a chemical compound with the CAS Number: 2460748-67-6 . It has a molecular weight of 177.61 . The compound is typically stored at room temperature and comes in a powder form .

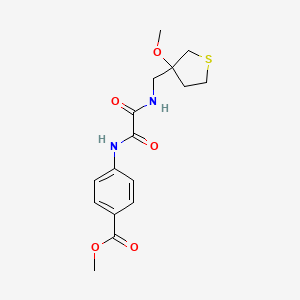

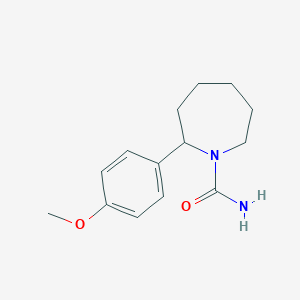

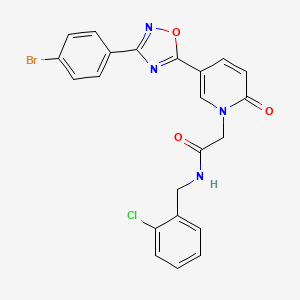

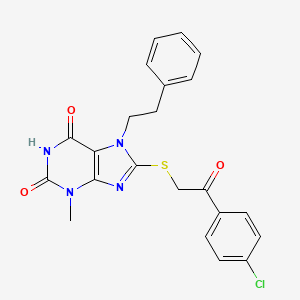

Molecular Structure Analysis

The InChI code for “(3-Amino-4-fluorophenyl)methanol hydrochloride” is 1S/C7H8FNO.ClH/c8-6-2-1-5 (4-10)3-7 (6)9;/h1-3,10H,4,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Synthesis and Chemical Reactions

In the realm of organic synthesis, compounds similar to "(3-Amino-4-fluorophenyl)methanol;hydrochloride" are pivotal. For instance, the palladium-catalyzed C-H halogenation reactions offer a method for preparing multi-substituted arenes, demonstrating advantages such as milder reaction conditions, higher yields, and better selectivity (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014). This approach underscores the chemical versatility and practicality of fluoroaromatic compounds in synthesizing complex organic molecules.

Analytical Applications

Analytical chemistry benefits significantly from the properties of fluorophenyl derivatives. For example, the development of fluorescent logic gates using 4-amino-N-aryl-1,8-naphthalimide fluorophores showcases the utility of fluoroaromatic compounds in designing sensors and indicators for biological and chemical analyses (Gabriel Gauci & David C. Magri, 2022). These compounds' reactivity towards pH, metal ions, and solvent polarity opens avenues for creating responsive materials that can signal changes in their environment.

Material Science and Catalysis

In material science, the incorporation of fluorophenyl groups into polymers and other materials enhances their properties. For instance, the synthesis of amino acid methyl esters demonstrates the role of fluoroaromatic compounds in modifying biologically relevant molecules, offering pathways to new materials with tailored properties (Jiabo Li & Y. Sha, 2008). Additionally, the study on methanol's effects on lipid dynamics in biological and synthetic membranes highlights the complex interactions between solvents and membrane components, which are crucial for understanding cell membrane behavior and the development of drug delivery systems (Michael H. L. Nguyen et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and storing in a well-ventilated place .

properties

IUPAC Name |

(3-amino-4-fluorophenyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3,10H,4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNMXXPHCCPHJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/no-structure.png)

![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2919924.png)